![molecular formula C13H13N3O3S B11728364 N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 3-methyl-4-nitro-1,2-oxazole with an appropriate aldehyde under acidic conditions can yield the desired oxazole ring.
Thioether Formation: The final step involves the introduction of the methylsulfanyl group. This can be done through a nucleophilic substitution reaction where the oxazole derivative is reacted with a methylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen with palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s oxazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development, particularly as antimicrobial or anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline largely depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds also contain an oxazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is unique due to the presence of both a nitro group and a methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3 |
InChI Key |
RNLYNQZHSKBTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
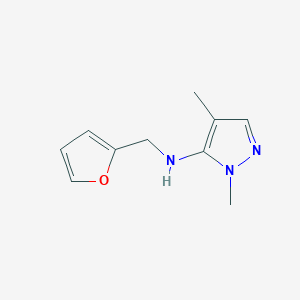
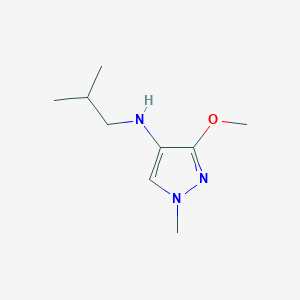
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
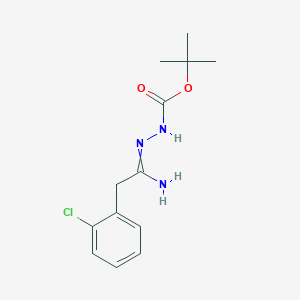
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
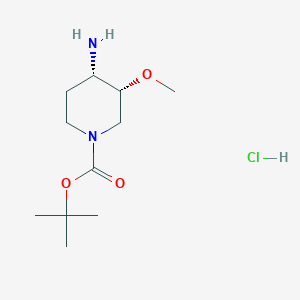
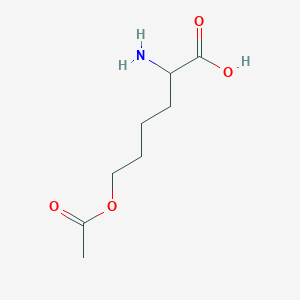
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728330.png)
![Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate](/img/structure/B11728334.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
